molecular formula C10H20ClNO3 B2517923 Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride CAS No. 2138146-44-6

Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride

Cat. No.: B2517923
CAS No.: 2138146-44-6
M. Wt: 237.72
InChI Key: GSTSOVBASZAKOG-UHFFFAOYSA-N
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Description

Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an ethyl carboxylate ester and a 1-aminoethyl group. The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₁₂H₂₂ClNO₄, with a molecular weight of 279.77 g/mol .

Properties

IUPAC Name

ethyl 4-(1-aminoethyl)oxane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8(2)11)4-6-13-7-5-10;/h8H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTSOVBASZAKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride involves several steps. The synthetic routes typically include the reaction of ethyl oxane-4-carboxylate with 1-aminoethanol under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential pharmacological properties, particularly as an amino acid derivative. Amino acid derivatives often influence neurotransmitter systems, suggesting that Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride may have therapeutic effects in areas such as:

  • Neurology : Potential applications in treating neurological disorders due to its influence on neurotransmitter activity.
  • Pain Management : Similar compounds have been explored for their analgesic properties, indicating that this compound may also exhibit such effects.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the formation of various derivatives, which can be utilized in drug discovery and development processes. The compound can participate in diverse reactions, including:

  • Condensation Reactions : Useful for creating complex molecules.
  • Substitution Reactions : Facilitates the introduction of different functional groups into existing structures.

Biochemical Research

The biological activity of this compound is an area of ongoing research. While specific activities have not been extensively documented, similar amino acid derivatives are known to exhibit significant biological effects. Potential areas of investigation include:

  • Anticancer Activity : Exploring its effects on cancer cell lines, similar to studies conducted on other amino acid derivatives.
  • Antioxidant Properties : Investigating the compound's ability to scavenge free radicals and protect against oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted various applications of similar compounds that provide insights into potential uses for this compound:

  • Anticancer Activity : Research has shown that certain amino acid derivatives exhibit promising anticancer activity against lung cancer cells. This suggests that further investigation into this compound's effects on cancer cell lines could yield valuable therapeutic insights .
  • Electrochemical Behavior : Studies on related compounds have demonstrated significant electrochemical properties, indicating that this compound may also possess interesting electrochemical characteristics that could be explored for biosensor applications .
  • Synthesis Optimization : The optimization of synthetic routes for similar compounds has led to improved yields and purity, highlighting the importance of refining synthesis methods for this compound to enhance its availability for research purposes .

Mechanism of Action

The mechanism of action of Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride C₁₂H₂₂ClNO₄ 279.77 Oxane ring, ethyl ester, 1-aminoethyl group, hydrochloride salt Reference compound for comparison.
Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylate hydrochloride C₉H₁₈ClNO₃ 215.22 Cyclohexane ring, ethyl ester, 3-amino and 4-hydroxy substituents, stereospecific (1S,3R,4R) Cyclohexane instead of oxane; hydroxyl group enhances hydrogen-bonding potential .
Y-27632 (hydrochloride) C₁₄H₂₀Cl₂N₄O 347.24 trans-Cyclohexane carboxamide, pyridinyl group, 1-aminoethyl substituent, dihydrochloride Carboxamide replaces ester; pyridinyl group introduces aromaticity and π-π interactions .
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Bicyclo[2.1.1]hexane core, oxabridge, ethyl ester, amino group Rigid bicyclic structure reduces conformational flexibility .
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride C₁₂H₂₂ClNO₄ 279.76 Oxane ring, methyl ester, 4-hydroxypiperidin-4-yl substituent Methyl ester reduces lipophilicity; hydroxypiperidinyl group adds basicity .

Structural and Functional Insights

Ring System Variations Oxane vs. Cyclohexane: The oxane ring in the reference compound provides an oxygen heteroatom, altering electronic properties compared to cyclohexane analogs. Bicyclic Systems: The bicyclo[2.1.1]hexane analog () imposes severe steric constraints, limiting its utility in flexible binding pockets but enhancing metabolic stability .

Substituent Effects Aminoethyl vs. Hydroxyl/Amino Groups: The 1-aminoethyl group in the reference compound introduces a primary amine, enabling salt formation or hydrogen bonding. In contrast, hydroxyl groups () or secondary amines () modify polarity and hydrogen-bonding capacity.

Pharmacophoric Elements

  • Pyridinyl and Piperidinyl Groups : Y-27632 () incorporates a pyridinyl moiety, which may interact with aromatic residues in enzyme active sites. Piperidinyl substituents () introduce tertiary amines, influencing pH-dependent solubility .

Biological Activity

Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in modulating enzymatic functions and interacting with biological macromolecules. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative. Its molecular formula is C₉H₁₅ClN₂O₃, with a molecular weight of approximately 195.68 g/mol. The compound appears as a white crystalline powder, soluble in water and methanol, which facilitates its use in various biochemical assays and synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity.
  • Electrostatic Interactions : The presence of charged groups allows for electrostatic interactions with negatively charged sites on enzymes or receptors.
  • Binding Affinity : The oxane ring structure may enhance binding affinity to various biological targets, leading to modulation of biochemical pathways.

Case Studies and Research Findings

  • Inhibition Studies : In a study examining the inhibition of specific enzymes by amino acid derivatives, compounds structurally related to this compound showed varying degrees of inhibitory action against target enzymes involved in metabolic pathways. These findings underscore the potential for this compound to serve as a lead in drug development .
  • Synthesis and Evaluation : Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance, modifications at the oxane ring have been explored to enhance binding properties and selectivity towards specific biological targets .
  • Pharmacological Profiling : A comparative analysis of similar compounds revealed that variations in functional groups significantly affect biological activity. For instance, compounds with additional hydroxyl groups exhibited increased solubility and bioavailability, which are critical factors in drug design .

Table: Comparison of Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate HClContains an oxane ring and amino groupPotential antimicrobial and anticancer properties
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate HClHeterocyclic structure with nitrogenAntimicrobial activity
Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate HClCyclohexane ring with aminomethyl groupExhibits anti-inflammatory properties

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